molecular formula C18H22Cl3NO3 B2703341 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride CAS No. 474255-31-7

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride

Cat. No.: B2703341
CAS No.: 474255-31-7
M. Wt: 406.73
InChI Key: BPQJGRDLESXCLM-UHFFFAOYSA-N
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Description

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)propan-2-ol.

    Amination: The intermediate is then reacted with benzylamine in the presence of a base such as sodium hydroxide to introduce the benzylamino group.

    Hydroxyethylation: The final step involves the reaction of the product with ethylene oxide to introduce the hydroxyethyl group, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the phenoxy or amino groups.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride has several applications across different fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride exerts its effects involves interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, influencing signal transduction pathways.

    Enzyme Inhibition: It can inhibit certain enzymes, altering metabolic pathways.

    Gene Expression: The compound may affect the expression of genes involved in various biological processes.

Comparison with Similar Compounds

  • 1-(Benzylamino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride
  • 1-(2-Hydroxyethylamino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., hydroxyethyl vs. amino) can significantly alter the compound’s reactivity and biological activity.
  • Unique Properties: 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride is unique due to its combination of benzyl, hydroxyethyl, and dichlorophenoxy groups, which confer specific chemical and biological properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO3.ClH/c19-15-6-7-18(17(20)10-15)24-13-16(23)12-21(8-9-22)11-14-4-2-1-3-5-14;/h1-7,10,16,22-23H,8-9,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQJGRDLESXCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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